molecular formula C10H10BrNO B2771009 4-Bromo-2-propoxybenzonitrile CAS No. 588682-07-9

4-Bromo-2-propoxybenzonitrile

Cat. No.: B2771009
CAS No.: 588682-07-9
M. Wt: 240.1
InChI Key: WMAUPFQZVPCYPN-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-propoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromo-2-nitrobenzonitrile with propanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Bromo-2-propoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-propoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in perovskite solar cells, it acts as a passivating agent, reducing non-radiative recombination and enhancing efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propoxybenzonitrile is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-bromo-2-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAUPFQZVPCYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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